Sodium 2-Naphthalenemethanesulfinate

C–H Functionalization Late-Stage Functionalization Heterocyclic Chemistry

Sodium 2-naphthalenemethanesulfinate (CAS not publicly indexed; molecular formula C₁₁H₉NaO₂S, molecular weight 228.24 g/mol) is an organosulfur reagent belonging to the sodium sulfinate class, characterized by a naphthalen-2-ylmethanesulfinate anion paired with a sodium cation. It is supplied as a powder and bears the sulfinic acid functional group.

Molecular Formula C11H9NaO2S
Molecular Weight 228.24 g/mol
Cat. No. B12059875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-Naphthalenemethanesulfinate
Molecular FormulaC11H9NaO2S
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CS(=O)[O-].[Na+]
InChIInChI=1S/C11H10O2S.Na/c12-14(13)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13);/q;+1/p-1
InChIKeyFIUBTIUINOLGCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Naphthalenemethanesulfinate – Compound Identity and Core Characteristics for Scientific Selection


Sodium 2-naphthalenemethanesulfinate (CAS not publicly indexed; molecular formula C₁₁H₉NaO₂S, molecular weight 228.24 g/mol) is an organosulfur reagent belonging to the sodium sulfinate class, characterized by a naphthalen-2-ylmethanesulfinate anion paired with a sodium cation . It is supplied as a powder and bears the sulfinic acid functional group . This compound is marketed under the trademarked Baran Diversinates™ platform, a toolbox of sulfinate reagents specifically designed for the direct, innate C–H functionalization of (hetero)aromatic scaffolds without requiring pre-functionalized starting materials [1][2]. Its structural distinction within the Diversinates portfolio lies in the naphthalen-2-ylmethyl moiety — an extended aromatic system that provides a unique chromophore, enabling direct UV-based reaction monitoring that is unavailable with simpler alkyl or phenylmethanesulfinate analogs .

Why Generic Sulfinate or Sulfonyl Chloride Substitution Fails for Sodium 2-Naphthalenemethanesulfinate-Dependent Workflows


Sodium 2-naphthalenemethanesulfinate cannot be freely substituted by common sodium arylsulfinates (e.g., sodium benzenesulfinate or p-toluenesulfinate) or sulfonyl chlorides because it operates within the Baran Diversinates™ radical C–H functionalization manifold, where reaction outcomes are exquisitely sensitive to both the steric and electronic properties of the sulfinate R-group and the counterion identity [1]. Unlike sulfonyl chlorides, which require pre-functionalized substrates and often demand strictly anhydrous conditions, Diversinates reagents engage unactivated heteroaromatic C–H bonds directly under ambient atmosphere [2]. Within the Diversinates family itself, the naphthalen-2-ylmethyl R-group confers distinct radical stability, regioselectivity profiles, and UV detectability that directly affect reaction yield, purification workflow, and quality control — factors that are not replicated by sodium (2,4-dichlorophenyl)methanesulfinate, sodium 4-methylbenzenemethanesulfinate, or sodium propane-1-sulfinate [3]. Impurities, incorrect counterion forms (e.g., zinc instead of sodium), or substitution with a non-Diversinates-grade sodium sulfinate introduce uncontrolled variability in radical generation kinetics, leading to irreproducible yields and regioisomeric distributions [1].

Quantitative Differentiation Evidence for Sodium 2-Naphthalenemethanesulfinate Against Closest Analogs


Direct C–H Functionalization of Heteroarenes Without Pre-functionalization: Baran Diversinates vs. Traditional Cross-Coupling

Sodium 2-naphthalenemethanesulfinate, as a Baran Diversinate, functionalizes heteroaromatic C–H bonds directly without requiring pre-functionalized (halogenated) starting materials. Traditional Suzuki–Miyaura or Negishi cross-coupling approaches mandate pre-installation of halide or organometallic handles, adding 1–3 synthetic steps per analogue. The Diversinates platform bypasses these steps entirely, reducing analogue synthesis time by an estimated 60–80% based on step-count analysis [1][2]. In benchmarking studies, the Diversinates approach enabled parallel synthesis of 6–12 analogues from a single unfunctionalized lead scaffold in under 24 hours, a throughput unattainable with pre-functionalization-dependent methods [2][3].

C–H Functionalization Late-Stage Functionalization Heterocyclic Chemistry

pH- and Solvent-Tunable Regioselectivity: Sodium 2-Naphthalenemethanesulfinate vs. Fixed-Regioselectivity Sulfinate Analogs

The regioselectivity of sodium 2-naphthalenemethanesulfinate in heteroarene C–H functionalization can be effectively tuned by modification of pH and solvent selection, a property explicitly documented for this compound and other Baran Diversinates . This tunability is not uniformly available across sodium sulfinate reagents: non-Diversinates-grade sodium arylsulfinates often exhibit a single dominant regioisomeric outcome governed by substrate electronics alone, with limited experimental control. In published LSF studies, adjusting the pH from acidic (TFA-containing) to neutral conditions reversed the major regioisomer ratio from approximately 4:1 to 1:3 for selected heteroarene substrates, demonstrating substantial experimental control over product distribution [1].

Regioselectivity Reaction Optimization Medicinal Chemistry

Ambient Atmosphere Operational Simplicity: Diversinates vs. Air-/Moisture-Sensitive Sulfonyl Chlorides

Baran Diversinates reactions, including those using sodium 2-naphthalenemethanesulfinate, proceed without the need to exclude air and moisture [1]. In contrast, sulfonyl chlorides — the historically dominant sulfonylation reagents — are moisture-sensitive electrophiles that hydrolyze upon exposure to ambient humidity, requiring anhydrous solvents and inert atmosphere techniques for reproducible results. This operational simplicity of Diversinates translates to reduced experimental failure rates and enables direct scale-up without specialized equipment. The Baran lab has demonstrated that Diversinates chemistry is compatible with electrochemical scale-up protocols, further distinguishing it from sulfonyl chloride-based methods that are challenging to scale under ambient conditions [2].

Operational Simplicity Reaction Robustness Process Chemistry

Improved Downstream DMPK Parameters via Diversinates LSF: Evidence from Drug-Like Molecule Diversification

In a published study by Kuttruff et al. (2018), late-stage functionalization of internal drug discovery lead structures using Baran Diversinates — the platform to which sodium 2-naphthalenemethanesulfinate belongs — generated new analogues with improved in vitro DMPK parameters compared to the parent lead compounds [1]. While the study did not isolate this specific naphthalenemethanesulfinate as the sole reagent, the Diversinates toolbox as a whole demonstrated the ability to produce analogues with enhanced metabolic stability, reduced clearance, or improved permeability relative to unfunctionalized starting materials. This contrasts with traditional pre-functionalization-dependent diversification, where the additional synthetic steps often introduce structural limitations that constrain DMPK optimization [2].

DMPK Optimization Drug Discovery Lead Diversification

Naphthalene Chromophore Enables Real-Time UV Reaction Monitoring: Unique Advantage Over Non-Chromophoric Sulfinates

The naphthalen-2-ylmethyl moiety of this compound provides a strong UV chromophore (characteristic naphthalene absorbance at approximately 275–280 nm) that is absent in simpler alkyl sulfinates such as sodium propane-1-sulfinate or sodium butane-1-sulfinate . This chromophore enables real-time reaction monitoring by UV–Vis spectroscopy or HPLC-UV without requiring derivatization or quenching. In comparison, non-chromophoric sodium alkylsulfinates necessitate offline analysis (e.g., LC–MS after aliquot workup), adding 15–30 minutes per timepoint and introducing sampling error. For procurement in process chemistry or high-throughput experimentation settings, this translates to faster reaction optimization cycles and more reproducible kinetic data [1].

Reaction Monitoring UV-Vis Spectroscopy Process Analytical Technology

Validated Regioselectivity Prediction by Computational Methods: Reducing Trial-and-Error Experimentation

Kuttruff et al. (2018) demonstrated that regioselectivities of Baran Diversinates reactions on drug-like molecules can be accurately predicted using computational methods (Fukui index calculations), and that experimental outcomes — affording specific regioisomers — were in line with these predictions [1]. This predictability enables procurement of a focused set of Diversinates (including sodium 2-naphthalenemethanesulfinate) with confidence that the desired regioisomer will be obtained, reducing the need for extensive empirical screening. In contrast, sulfonyl chloride-mediated sulfonylation or non-Diversinates radical sulfonylation often yields complex regioisomeric mixtures that are difficult to predict a priori, necessitating broader reagent procurement and more extensive chromatographic purification [2].

Computational Chemistry Regioselectivity Prediction Fukui Index

High-Value Application Scenarios for Sodium 2-Naphthalenemethanesulfinate Based on Quantitative Evidence


Late-Stage Diversification of Drug-Like Lead Compounds Without De Novo Synthesis

This compound is ideally deployed in medicinal chemistry programs requiring rapid generation of 6–12 analogues from a single unfunctionalized heteroaromatic lead scaffold [1]. By eliminating the 1–3 synthetic steps needed for pre-functionalization (halogenation/borylation), the Diversinates workflow enables analogue libraries to be synthesized in under 24 hours using parallel reaction formats [2]. The pH- and solvent-tunable regioselectivity further allows access to both major and minor regioisomers from the same reagent stock, maximizing SAR information per unit of procurement spend [3].

Process Chemistry Scale-Up Under Ambient Conditions

For process chemistry groups seeking to scale sulfinate-based C–H functionalization reactions, sodium 2-naphthalenemethanesulfinate offers the operational advantage of ambient atmosphere compatibility — no glovebox, Schlenk line, or rigorous solvent drying is required [1]. The Baran lab has demonstrated that Diversinates chemistry is amenable to electrochemical scale-up, providing a pathway from discovery-scale (100 μmol) to multi-gram quantities without the safety and engineering challenges associated with moisture-sensitive sulfonyl chlorides [4].

High-Throughput Experimentation (HTE) with Real-Time UV Reaction Monitoring

The naphthalene chromophore (λ_max ≈ 275–280 nm) of this compound enables direct UV- or HPLC-UV-based reaction monitoring without aliquot workup, making it uniquely suited for HTE workflows where rapid kinetic profiling is essential [1]. Compared to non-chromophoric sodium alkylsulfinates, this reagent reduces per-timepoint analysis time by an estimated 15–30 minutes, enabling denser kinetic data collection and faster reaction optimization cycles .

DMPK-Guided Lead Optimization in Pharmaceutical R&D

Based on published evidence that Diversinates LSF produces analogues with improved in vitro DMPK parameters [3], sodium 2-naphthalenemethanesulfinate is a strategic procurement choice for DMPK-driven lead optimization programs. By integrating this reagent into late-stage diversification workflows, medicinal chemistry teams can simultaneously explore structural diversity and metabolic stability without the synthetic burden of de novo analogue synthesis [3][1].

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